molecular formula C23H44O4 B12536384 Di-tert-butyl dodecylpropanedioate CAS No. 667900-92-7

Di-tert-butyl dodecylpropanedioate

Cat. No.: B12536384
CAS No.: 667900-92-7
M. Wt: 384.6 g/mol
InChI Key: KKBYGESEJRWUCY-UHFFFAOYSA-N
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Description

Di-tert-butyl dodecylpropanedioate is an organic compound characterized by the presence of two tert-butyl groups and a dodecyl chain attached to a propanedioate backbone. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl dodecylpropanedioate typically involves the esterification of dodecylpropanedioic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then separated and purified using industrial-scale distillation columns and crystallizers.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl dodecylpropanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Dodecylpropanedioic acid.

    Reduction: Di-tert-butyl dodecylpropanediol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Di-tert-butyl dodecylpropanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Employed in the study of lipid metabolism and as a model compound in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.

Mechanism of Action

The mechanism of action of di-tert-butyl dodecylpropanedioate involves its interaction with molecular targets through its ester functional groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions. The compound’s stability and hydrophobic nature allow it to interact with lipid membranes and proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl dicarbonate: Used as a protecting group in organic synthesis.

    Di-tert-butyl peroxide: Employed as a radical initiator in polymerization reactions.

    Di-tert-butyl azodicarboxylate: Utilized in the Mitsunobu reaction for the synthesis of various organic compounds.

Uniqueness

Di-tert-butyl dodecylpropanedioate is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties and enhances its stability. This makes it particularly useful in applications requiring long-lasting and stable compounds, such as in drug delivery systems and industrial additives.

Properties

CAS No.

667900-92-7

Molecular Formula

C23H44O4

Molecular Weight

384.6 g/mol

IUPAC Name

ditert-butyl 2-dodecylpropanedioate

InChI

InChI=1S/C23H44O4/c1-8-9-10-11-12-13-14-15-16-17-18-19(20(24)26-22(2,3)4)21(25)27-23(5,6)7/h19H,8-18H2,1-7H3

InChI Key

KKBYGESEJRWUCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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